3-chloro-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
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Overview
Description
3-Chloro-2-methyl-N-(2-thienylmethyl)-1-benzenesulfonamide: is a chemical compound with the molecular formula C13H12ClNOS. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-methyl-N-(2-thienylmethyl)-1-benzenesulfonamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 2-thienylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 3-chloro-2-methyl-N-(2-thienylmethyl)-1-benzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The thienyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Scientific Research Applications
Chemistry: 3-Chloro-2-methyl-N-(2-thienylmethyl)-1-benzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth by interfering with folic acid synthesis .
Industry: The compound finds applications in the development of dyes, pigments, and other specialty chemicals. Its unique structure allows for modifications that can lead to materials with desirable properties .
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-N-(2-thienylmethyl)-1-benzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By mimicking the structure of para-aminobenzoic acid, the compound competitively inhibits the enzyme, leading to a decrease in folic acid production and ultimately bacterial cell death .
Comparison with Similar Compounds
- 4-Chloro-2-methyl-N-(2-thienylmethyl)-1-benzenesulfonamide
- 3-Bromo-2-methyl-N-(2-thienylmethyl)-1-benzenesulfonamide
- 3-Chloro-2-methyl-N-(2-furanylmethyl)-1-benzenesulfonamide
Uniqueness: 3-Chloro-2-methyl-N-(2-thienylmethyl)-1-benzenesulfonamide is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. The chlorine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H12ClNO2S2 |
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Molecular Weight |
301.8 g/mol |
IUPAC Name |
3-chloro-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12ClNO2S2/c1-9-11(13)5-2-6-12(9)18(15,16)14-8-10-4-3-7-17-10/h2-7,14H,8H2,1H3 |
InChI Key |
HCNJSNDACVCZLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC=CS2 |
Origin of Product |
United States |
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